

Application Note: Extraction of 1cP-MiPLA from Blotter Paper for Quantitative Analysis

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Compound of Interest

Compound Name:	1cP-MiPLA
Cat. No.:	B15601257

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Abstract

This document provides a detailed protocol for the extraction of 1-cyclopropionyl-N-methyl-N-isopropyllysergamide (**1cP-MiPLA**), a novel lysergamide, from blotter paper for the purpose of quantitative analysis. The methodology is designed to ensure efficient recovery of the analyte for subsequent analysis by techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS). This protocol is intended for use in research, forensic, and drug development settings.

Introduction

1cP-MiPLA is a semi-synthetic lysergamide and an analog of lysergic acid diethylamide (LSD). [1] It is often found impregnated on blotter paper for distribution.[2] Accurate quantification of **1cP-MiPLA** from these blotters is crucial for forensic investigations, quality control in research, and understanding its pharmacological properties. **1cP-MiPLA** is believed to be a prodrug for N-methyl-N-isopropyllysergamide (MiPLA).[2] This protocol outlines a reliable method for the extraction of **1cP-MiPLA** from blotter paper, ensuring sample integrity for downstream analytical procedures.

Chemical Properties of **1cP-MiPLA**

- Molecular Formula: C₂₄H₂₉N₃O₂[3]

- Molar Mass: 391.5 g/mol [3]
- Stability: As a lysergamide, **1cP-MiPLA** is sensitive to light and high temperatures.[4] It is recommended to handle samples in a dark environment and store them at -20°C for long-term stability.[3] N1-acylated lysergamides like **1cP-MiPLA** can be prone to deacylation, especially during analysis with techniques like GC-MS.[5][6]

Experimental Protocols

Materials and Reagents

- **1cP-MiPLA** impregnated blotter paper
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Water (LC-MS grade)
- Formic acid (LC-MS grade)
- Volumetric flasks (10 mL)
- Pipettes and pipette tips
- Vortex mixer
- Ultrasonic bath
- Syringe filters (0.22 µm, PTFE or nylon)
- Autosampler vials

Extraction Procedure

This protocol is based on established methods for the extraction of lysergamides from blotter paper.[4][7][8][9]

- Sample Preparation: Cut a single blotter paper square (e.g., 0.635 cm²) into smaller pieces to increase the surface area for extraction.
- Extraction: Place the cut blotter paper into a 10 mL volumetric flask. Add 5 mL of methanol.
- Sonication/Agitation: Tightly cap the flask and place it in an ultrasonic bath for 15-20 minutes.[7][8][9][10] Alternatively, the flask can be vortexed for 5 minutes.[11] For optimal extraction, especially for quantitative purposes, it is recommended to allow the blotter to soak in the solvent in the dark for at least four hours, or preferably overnight.[4]
- Dilution: After extraction, bring the volume up to 10 mL with methanol and mix thoroughly. This creates a stock solution.
- Filtration: Filter the extract through a 0.22 µm syringe filter into an autosampler vial for analysis.[4]

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

The following is a general LC-MS method suitable for the analysis of **1cP-MiPLA**.[8][12][13]

- LC System: A standard HPLC or UHPLC system.
- Column: A C18 reversed-phase column (e.g., 150 x 2.1 mm, 1.9 µm).[11]
- Mobile Phase A: Water with 0.1% formic acid.[8][11]
- Mobile Phase B: Acetonitrile with 0.1% formic acid.[8][11]
- Gradient: A suitable gradient to ensure separation from potential impurities. For example: start with a low percentage of B, ramp up to a high percentage of B, hold, and then return to initial conditions.
- Flow Rate: 0.3 mL/min.[8][11]
- Injection Volume: 1-5 µL.
- MS System: A mass spectrometer capable of positive electrospray ionization (ESI+).

- Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis. The protonated molecular ion ($[M+H]^+$) for **1cP-MiPLA** is expected at m/z 418.2.^[8]

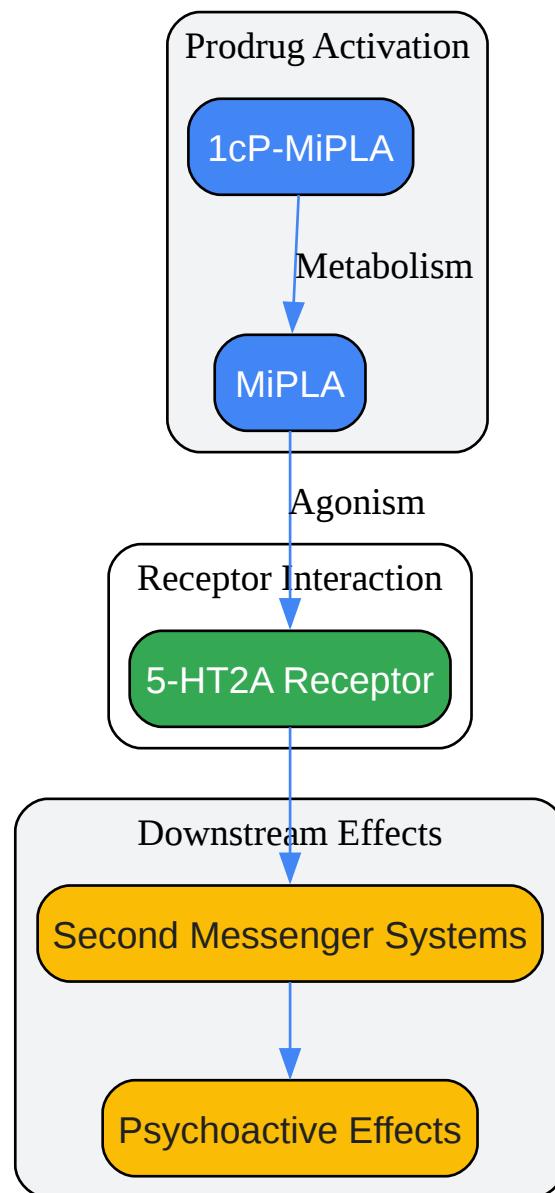
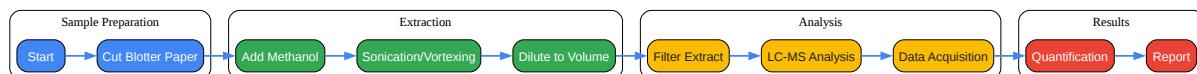
Data Presentation

Quantitative data should be summarized in a clear and structured format. Below is an example table for presenting the results from the analysis of multiple blotter samples.

Sample ID	Blotter Weight (mg)	Extraction Volume (mL)	Measured Concentration (µg/mL)	Total 1cP-MiPLA per Blotter (µg)
Blotter-001	5.2	10	18.5	185
Blotter-002	5.5	10	19.2	192
Blotter-003	5.3	10	17.8	178

Visualizations

Experimental Workflow



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